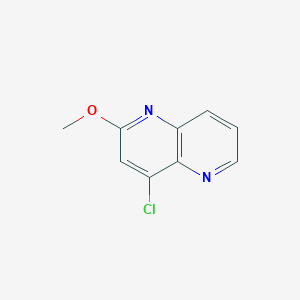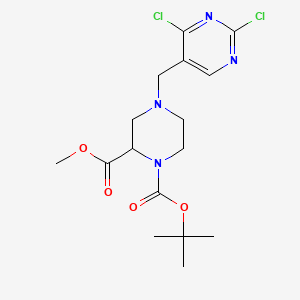
1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a dichloropyrimidine moiety and protected by tert-butyl and methyl groups. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group is introduced via nucleophilic substitution reactions, where the piperazine ring reacts with 2,4-dichloropyrimidine in the presence of a base.
Protection with tert-Butyl and Methyl Groups: The final step involves the protection of the piperazine ring with tert-butyl and methyl groups using tert-butyl chloroformate and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, where the dichloropyrimidine moiety can be replaced with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.
科学的研究の応用
1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety is known to interact with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The piperazine ring may also contribute to its biological activity by enhancing its binding affinity to target proteins.
類似化合物との比較
Similar Compounds
1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: A similar compound with an aminopyrrolidine ring instead of a piperazine ring.
1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Features a bromo-fluoroisoindoline moiety.
Uniqueness
1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate is unique due to its combination of a piperazine ring with a dichloropyrimidine moiety, providing distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C16H22Cl2N4O4 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22Cl2N4O4/c1-16(2,3)26-15(24)22-6-5-21(9-11(22)13(23)25-4)8-10-7-19-14(18)20-12(10)17/h7,11H,5-6,8-9H2,1-4H3 |
InChIキー |
UWICCMZQVODMKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)CC2=CN=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)
![[2-(Difluoromethyl)-6-fluorophenyl]boranediol](/img/structure/B14089891.png)
![Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14089895.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089896.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089905.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089913.png)

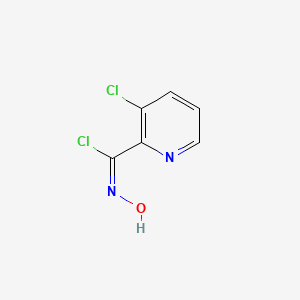
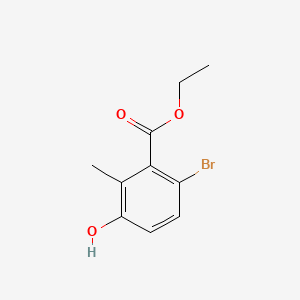
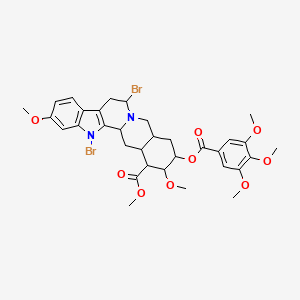
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14089942.png)
